![molecular formula C22H20N2O2S B3209626 N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(m-tolyl)acetamide CAS No. 1060197-32-1](/img/structure/B3209626.png)
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(m-tolyl)acetamide
Overview
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(m-tolyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as THIIC and has been found to have several interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of THIIC has not been fully elucidated, but it is thought to act by generating reactive oxygen species upon exposure to light. These reactive oxygen species can then cause damage to cells, leading to cell death.
Biochemical and Physiological Effects:
THIIC has been found to have several biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of THIIC is that it is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation is that it is light-sensitive and must be handled carefully to avoid degradation.
Future Directions
There are several potential future directions for research on THIIC, including further investigation of its potential as a photosensitizer for use in photodynamic therapy. Additionally, more research is needed to fully elucidate its mechanism of action and to explore its potential use in the treatment of inflammatory diseases. Finally, THIIC could be explored as a potential tool for studying the role of reactive oxygen species in disease processes.
Scientific Research Applications
THIIC has been studied for its potential use in several scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species. It has also been found to have potential as a photosensitizer for use in photodynamic therapy.
properties
IUPAC Name |
2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-4-2-5-16(12-15)13-21(25)23-18-8-7-17-9-10-24(19(17)14-18)22(26)20-6-3-11-27-20/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQAFHFEFXATPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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